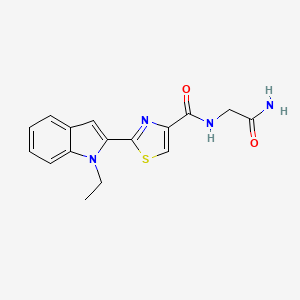

N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors can vary depending on the specific structure of the indole derivative.

Mode of action

The interaction of indole derivatives with their targets can result in a variety of effects. For example, some indole derivatives have been found to inhibit replication of certain viruses .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

The molecular and cellular effects of indole derivatives can include inhibition of viral replication, reduction of inflammation, and killing of cancer cells .

Actividad Biológica

N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide, a compound with the CAS number 1170832-73-1, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2S, with a molecular weight of 328.4 g/mol. The compound features a thiazole ring linked to an indole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1170832-73-1 |

| Molecular Formula | C₁₆H₁₆N₄O₂S |

| Molecular Weight | 328.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of thiazolyl-indole compounds have shown significant cytotoxicity against various cancer cell lines. One study reported that certain derivatives exhibited IC50 values as low as 6.10 ± 0.4 μM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects .

Mechanism of Action:

The anticancer activity is attributed to the inhibition of key protein kinases such as EGFR and HER2, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells . Additionally, microtubule destabilization has been observed, which disrupts normal mitotic processes in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. A study synthesized related compounds that demonstrated notable antimicrobial effects against various bacterial strains . The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole and indole rings could enhance antimicrobial potency.

Case Studies

-

Cytotoxicity Assessment:

A study conducted on human gastric and colorectal tumors demonstrated that the compound inhibited cell proliferation in a concentration-dependent manner. The results were promising for developing new therapeutic agents for treating resistant cancer types . -

Microtubule Disruption:

Research indicated that the compound interacts with tubulin at colchicine-binding sites, leading to disrupted microtubule dynamics and cell cycle arrest in cancer cells . This mechanism underlines its potential as a microtubule-targeting agent. -

Antimicrobial Evaluation:

In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infectious diseases .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been studied for its diverse applications:

Medicinal Chemistry

N-(2-amino-2-oxoethyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide exhibits potential therapeutic properties, including:

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions and cellular processes. Its structural features allow it to bind effectively to active sites on enzymes or receptors, influencing biological pathways .

Material Science

Due to its unique chemical structure, this compound is also explored in the development of new materials and catalysts. The thiazole moiety is known for enhancing electronic properties in materials science applications .

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of thiazole derivatives linked to indoles found that specific analogues exhibited significant cytotoxic effects on human glioblastoma and melanoma cell lines. Among these, one analogue showed an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells .

Case Study 2: Antimicrobial Properties

Research on novel thiazole derivatives indicated that certain compounds demonstrated substantial antimicrobial activity against Gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents .

Propiedades

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-(1-ethylindol-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-2-20-12-6-4-3-5-10(12)7-13(20)16-19-11(9-23-16)15(22)18-8-14(17)21/h3-7,9H,2,8H2,1H3,(H2,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZCXOQFKZLIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.